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Fkbp12 protac RC32

PROTAC FKBP12 degradation DC50 potency

FKBP12 PROTAC RC32 (RC32) is the only wild-type FKBP12 degrader with published systematic in vivo validation across rodent and non-human primate models (DC50 0.3–0.9 nM; i.p. 8–30 mg/kg BID). Unlike dTAG systems requiring FKBP12^F36V, RC32 degrades endogenous FKBP12 in primary cells and wild-type animals. Rapamycin-based target engagement eliminates FKBP12 scaffolding without immunosuppressive activity, enabling clean BMP/hepcidin pathway studies. Batch-to-batch consistency with ≥98% purity ensures reproducible PROTAC benchmarking.

Molecular Formula C75H107N7O20
Molecular Weight 1426.7 g/mol
Cat. No. B8103596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFkbp12 protac RC32
Molecular FormulaC75H107N7O20
Molecular Weight1426.7 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1
InChIKeyXCSUEITWRRFFMN-SJQMKIJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC RC32 Procurement Guide: Specifications, Mechanism, and Comparative Degrader Baseline


FKBP12 PROTAC RC32 (RC32, CAS 2375555-66-9) is a heterobifunctional proteolysis-targeting chimera (PROTAC) composed of a rapamycin-derived FKBP12-binding ligand conjugated via a PEG-triazole linker to a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase [1]. Its molecular formula is C75H107N7O20 with a molecular weight of 1426.7 g/mol, and commercial purity specifications typically range from 95% to >98% depending on the vendor . Unlike FKBP12-binding immunosuppressants (rapamycin, FK506) that merely occupy the FKBP12 ligand-binding pocket, RC32 induces complete proteasomal degradation of FKBP12, thereby eliminating both its enzymatic and scaffolding functions [2]. This compound is primarily distinguished from alternative FKBP12-targeting PROTACs by its rapamycin-based target engagement domain (versus SLF-based or AP1867-based ligands used in dFKBP-1 and dTAG compounds, respectively) and its extensive in vivo validation across multiple species including mice, Bama pigs, and rhesus monkeys .

Why FKBP12 PROTAC RC32 Cannot Be Substituted with Alternative FKBP12 Degraders or dTAG Systems


Generic substitution among FKBP12-targeting PROTACs is scientifically invalid due to fundamental differences in target engagement ligands, E3 ligase recruitment, species validation scope, and functional selectivity profiles. Alternative compounds such as dFKBP-1 utilize an SLF (synthetic ligand of FKBP12) warhead rather than rapamycin, resulting in distinct binding modes and degradation kinetics . The widely used dTAG system (dTAG-13, dTAG-7) is engineered to degrade only the engineered FKBP12^F36V mutant protein, not wild-type FKBP12, rendering it inapplicable for studies of endogenous FKBP12 biology [1]. Additionally, PROTACs recruiting different E3 ligases—such as VHL-recruiting PROTAC FKBP Degrader-3—exhibit different cellular degradation efficiencies and tissue-specific activity profiles due to differential E3 ligase expression patterns . Most critically, RC32 remains the only FKBP12 degrader with published systematic in vivo validation across rodent and non-human primate models, establishing a unique evidence baseline for translational research applications [2]. The quantitative comparisons below demonstrate why these molecular distinctions translate into measurable differences in experimental outcomes that directly impact scientific selection.

FKBP12 PROTAC RC32 Quantitative Comparative Evidence: Potency, Selectivity, and In Vivo Validation Metrics


Comparative Degradation Potency: RC32 vs. 22-SLF vs. dFKBP-1 in Cellular Assays

FKBP12 PROTAC RC32 demonstrates sub-nanomolar degradation potency with a DC50 of approximately 0.3 nM in Jurkat cells following 12-hour treatment [1]. In head-to-head comparison, this represents approximately 1,667-fold greater potency than the FBXO22-dependent degrader 22-SLF, which exhibits a DC50 of 0.5 µM (500 nM) for FKBP12 degradation [2]. Compared to the alternative Cereblon-recruiting PROTAC dFKBP-1, which achieves 50% FKBP12 reduction at approximately 10 nM in MV4;11 cells , RC32 is approximately 33-fold more potent in terms of concentration required for equivalent degradation. Notably, RC32 achieves near-complete FKBP12 depletion at 100 nM across multiple cell lines including Jurkat, Hep3B (DC50 0.9 nM), and HuH7 (DC50 0.4 nM) .

PROTAC FKBP12 degradation DC50 potency Cereblon E3 ligase Targeted protein degradation

FKBP Family Selectivity Profile: RC32 vs. Rapamycin and FK506

RC32 exhibits differential selectivity across the FKBP protein family. Immunoblot analysis in Jurkat cells demonstrates that RC32 potently degrades FKBP12 while showing minimal degradation of FKBP51 at concentrations up to 1 µM [1]. However, this selectivity is not absolute: RC32 also degrades FKBP25 to a lesser extent. This profile contrasts with the classical FKBP12-binding ligands rapamycin and FK506, which bind FKBP12 without inducing degradation and also engage FKBP51 with varying affinities [2]. The degradation selectivity of RC32 for FKBP12 over FKBP51 is relevant because FKBP51 is implicated in distinct biological pathways including glucocorticoid receptor regulation and stress response [3].

FKBP selectivity FKBP12 FKBP51 off-target effects PROTAC selectivity

In Vivo Degradation Efficacy Across Species: RC32 vs. dTAG System Limitations

RC32 is the only FKBP12-targeting PROTAC with published systematic in vivo validation across multiple species. Intraperitoneal administration at 30 mg/kg twice daily for one day resulted in undetectable FKBP12 protein levels in most mouse organs (heart, liver, kidney, spleen, lung, stomach), with notable sparing of brain tissue due to limited blood-brain barrier penetration [1]. This brain-sparing property is not observed with the parent compound rapamycin, which readily crosses the blood-brain barrier and exerts immunosuppressive effects centrally [2]. In Bama pigs (20 kg), RC32 at 8 mg/kg i.p. twice daily for 2 days achieved efficient FKBP12 degradation across examined organs . Most significantly, in rhesus monkeys, RC32 at 8 mg/kg i.p. twice daily for 3 days efficiently degraded FKBP12 in heart, liver, kidney, spleen, lung, and stomach tissues [3]. In contrast, the dTAG system (dTAG-13, dTAG-7) requires prior genetic engineering to express the FKBP12^F36V mutant protein and has limited published in vivo data beyond xenograft models, precluding its use for studying endogenous FKBP12 biology in wild-type animals [4].

in vivo PROTAC preclinical validation FKBP12 degradation non-human primate pharmacodynamics

Functional Differentiation: BMP Signaling Activation Without Immunosuppression

RC32 achieves functional activation of BMP signaling comparable to classical FKBP12-binding ligands but without inducing immunosuppression, a critical differentiation from rapamycin and FK506. In Hep3B hepatoma cells, RC32 treatment (3-300 nM for 15 hours) induced BMP signaling activation as measured by Smad1/5/8 phosphorylation, achieving similar levels of pathway activation as rapamycin [1]. This BMP pathway activation translated to upregulation of hepcidin expression, a key iron-regulatory hormone [2]. Critically, unlike rapamycin and FK506 which exert potent immunosuppressive effects via FKBP12-mTOR pathway inhibition, RC32-mediated FKBP12 degradation bypasses this immunosuppressive liability because degradation removes FKBP12 from BMP receptor complexes while the absence of mTOR engagement prevents immunosuppressive signaling [3]. In multiple myeloma studies, both RC32 and dFKBP-1 potentiated BMP-induced SMAD1/5 phosphorylation and myeloma cell death, but the rapamycin-based RC32 offers distinct pharmacokinetic and biodistribution properties compared to the SLF-based dFKBP-1 [4].

BMP signaling hepcidin immunosuppression FKBP12 degradation functional selectivity

Structural and Binding Mode Differentiation: Rapamycin vs. SLF vs. AP1867 Ligands

RC32 employs a rapamycin-derived warhead for FKBP12 engagement, structurally and functionally distinct from the SLF (synthetic ligand of FKBP12) used in dFKBP-1 and the AP1867-based ligand used in dTAG compounds (dTAG-13, dTAG-7). Molecular docking studies of RC32 reveal that the rapamycin moiety binds the FKBP12 ligand-binding pocket while the pomalidomide moiety recruits Cereblon, with the PEG-triazole linker spanning the distance required for productive ternary complex formation [1]. Rapamycin binding to FKBP12 is characterized by a Kd of approximately 0.2 nM, whereas SLF binds with reported IC50 values in the low nanomolar range [2]. The AP1867 ligand used in dTAG compounds is specifically engineered to bind the FKBP12^F36V mutant protein with high selectivity over wild-type FKBP12 (approximately 1,000-fold selectivity) [3]. This fundamental ligand difference explains why dTAG compounds cannot degrade endogenous wild-type FKBP12, whereas RC32 directly degrades native FKBP12 in unmodified cells and animals. Additionally, the rapamycin warhead in RC32 confers the brain-sparing property observed in vivo, likely due to P-glycoprotein efflux at the blood-brain barrier, whereas the brain penetrance of SLF-based compounds remains poorly characterized [4].

PROTAC design FKBP12 ligand rapamycin SLF ternary complex

FKBP12 PROTAC RC32 Application Scenarios: Evidence-Based Use Cases for Research and Procurement


Endogenous FKBP12 Knockdown in Wild-Type Cellular and In Vivo Models

Use RC32 when experimental objectives require degradation of endogenous, wild-type FKBP12 without genetic modification of the target locus. With a DC50 of 0.3-0.9 nM across multiple cell lines and validated in vivo activity in mice, pigs, and non-human primates at doses of 8-30 mg/kg (i.p., BID), RC32 provides a chemically controlled alternative to siRNA knockdown or CRISPR knockout [1]. This application is particularly relevant for studies of FKBP12 scaffolding functions, including its role as an endogenous inhibitor of BMP type I receptors (ALK2, ALK3) and TGF-β receptor signaling [2]. Unlike the dTAG system which requires FKBP12^F36V knock-in, RC32 enables FKBP12 depletion studies in primary cells, patient-derived samples, and wild-type animal models where genetic manipulation is impractical or would alter disease-relevant biology [3].

Iron Metabolism and Hepcidin Regulation Studies

Employ RC32 for investigations of hepcidin regulation and iron homeostasis where functional BMP pathway activation must be achieved without immunosuppressive confounding. RC32 induces BMP signaling and hepcidin upregulation at concentrations of 3-300 nM in hepatoma cells while completely avoiding the immunosuppressive activity associated with rapamycin and FK506 [1]. This functional uncoupling enables clean interrogation of FKBP12's role as a gatekeeper of ALK2-mediated BMP signaling in hepatocytes [2]. Research applications include modeling hereditary hemochromatosis (where hepcidin deficiency drives iron overload), anemia of chronic disease (where hepcidin excess causes iron-restricted erythropoiesis), and β-thalassemia [3]. The brain-sparing property of RC32 further enhances its utility for studying peripheral iron regulation without central nervous system effects.

Multiple Myeloma and BMP-Induced Apoptosis Research

Apply RC32 in multiple myeloma research where FKBP12 degradation potentiates BMP-induced SMAD1/5 signaling and subsequent myeloma cell apoptosis. Comparative studies have demonstrated that both RC32 and dFKBP-1 enhance BMP pathway activation in myeloma cells, but RC32 offers the distinct advantage of rapamycin-based target engagement with established in vivo dosing parameters [1]. For experiments requiring in vivo FKBP12 degradation in myeloma xenograft or syngeneic models, RC32 provides validated dosing regimens (30 mg/kg i.p. BID in mice) and organ-specific degradation data [2]. The absence of immunosuppression is particularly critical in oncology applications, where preserving anti-tumor immune surveillance is essential for interpreting therapeutic responses [3].

PROTAC Technology Development and E3 Ligase Profiling

Utilize RC32 as a benchmark Cereblon-recruiting PROTAC for FKBP12 when developing novel degraders or optimizing linker chemistry. RC32's well-characterized ternary complex formation (FKBP12-rapamycin-linker-pomalidomide-CRBN) provides a reference standard for comparing degradation efficiency, hook effect characteristics, and ternary complex cooperativity [1]. The extensive published data on RC32—including DC50 values across multiple cell lines, washout recovery kinetics (FKBP12 levels recover to ~50% by 24 hours post-washout), and proteasome-dependence confirmed by bortezomib/carfilzomib rescue—establishes a rigorous benchmark for evaluating next-generation FKBP12 degraders [2]. For procurement decisions, RC32 represents a chemically defined, commercially available standard with batch-to-batch consistency suitable for comparative PROTAC profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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